molecular formula C23H22FN5O4S B2471980 N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide CAS No. 1223896-13-6

N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide

Cat. No. B2471980
CAS RN: 1223896-13-6
M. Wt: 483.52
InChI Key: BSHPNILUWPMGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C23H22FN5O4S and its molecular weight is 483.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalytic Production

  • A study focused on microbial bioreduction to produce chiral intermediates of sitagliptin, a drug related to "N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide" (Wei Yanchan et al., 2016).

Dipeptidyl Peptidase IV Inhibitors

  • Research into the development of novel beta-amino amides as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial in the treatment of type 2 diabetes, highlights the relevance of compounds structurally similar to "N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide" (Dooseop Kim et al., 2005).

Structural Characterization

  • A study on the structural characterization of similar compounds, which included crystallization and single-crystal diffraction studies, contributes to the understanding of the molecular structure and properties of "N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide" (B. Kariuki et al., 2021).

Antiviral and Antitumoral Activity

  • Research indicates the potential antiviral and antitumoral activities of derivatives structurally related to "N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide." This highlights the compound's relevance in therapeutic research (Parameshwara Chary Jilloju et al., 2021).

Enantioselective Biocatalysis

  • The use of fungal strains for the biocatalysis of ketoamide to chiral intermediates, related to the compound , showcases its potential in enantioselective biocatalysis and pharmaceutical synthesis (Jia Sun et al., 2016).

Computer Prediction of Biological Activity

  • Computational models predict the biological activity of compounds structurally similar to "N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide," indicating its potential therapeutic applications (S. Danylchenko et al., 2016).

Synthesis and Characterization

  • Various research efforts focus on the synthesis and characterization of triazole derivatives, which are important for understanding the chemical properties and potential applications of "N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide" (Ling Yu-tao, 2009).

Antimicrobial and Antihypertensive Agents

  • New derivatives, similar to the compound , have been synthesized and evaluated for antimicrobial and antihypertensive activities, showcasing the compound's potential in medical applications (K. A. Ali et al., 2011).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O4S/c1-4-19(21(30)25-15-11-17(32-2)13-18(12-15)33-3)34-23-27-26-20-22(31)28(9-10-29(20)23)16-7-5-14(24)6-8-16/h5-13,19H,4H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHPNILUWPMGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.